4-Methylbenzophenone

Catalog No.
S594055
CAS No.
134-84-9
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzophenone

CAS Number

134-84-9

Product Name

4-Methylbenzophenone

IUPAC Name

(4-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WXPWZZHELZEVPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Synonyms

(4-Methylphenyl)phenylmethanone; (4-Methylphenyl)phenylmethanone; (Phenyl)(4-methylphenyl)methanone; 4-Benzoyltoluene; 4-Methylphenyl Phenyl Ketone; NSC 4898; Phenyl p-Tolyl Ketone; Phenyl(4-tolyl)methanone; p-Benzoyltoluene; p-Methylbenzophenone;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

The exact mass of the compound 4-Methylbenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4898. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylbenzophenone is a substituted aromatic ketone primarily utilized as a Type II photoinitiator and photosensitizer in industrial and laboratory settings. Upon UV irradiation, it efficiently populates a long-lived triplet excited state, which can then abstract a hydrogen atom from a synergist molecule (like a tertiary amine) to generate the free radicals that initiate polymerization. This mechanism is central to its application in UV-curable inks, coatings, and adhesives. The presence of the para-methyl group distinguishes its physical and photochemical properties from the parent compound, benzophenone, and its other isomers, influencing factors such as handling, formulation, and reaction efficiency.

Substituting 4-Methylbenzophenone with its parent compound, benzophenone, or its positional isomers (e.g., 2-methylbenzophenone) is a critical process error. The para-methyl group is not a passive modification; it directly influences the compound's physical state, handling properties, and electrochemical behavior. For instance, 4-Methylbenzophenone is a solid with a melting point around 56-57°C, whereas 2-methylbenzophenone is a liquid at room temperature, fundamentally altering its incorporation into formulations and manufacturing workflows. Furthermore, the electron-donating nature of the methyl group modifies the energy of the lowest unoccupied molecular orbital (LUMO), making 4-Methylbenzophenone more difficult to reduce than unsubstituted benzophenone, a key consideration in electrochemical applications and photoredox catalysis. These differences in physical form and electronic properties mean that analogs are not direct drop-in replacements and require significant process and formulation adjustments.

Processability Advantage: Defined Solid State vs. Liquid Isomer

A key procurement differentiator for 4-Methylbenzophenone is its defined solid state at ambient temperatures, with a melting point of 56.5–57°C. In contrast, its positional isomer, 2-Methylbenzophenone, is a liquid with a melting point of -18°C. This significant difference in physical form directly impacts material handling, storage, and processability.

Evidence DimensionMelting Point
Target Compound Data56.5–57 °C (Solid at room temperature)
Comparator Or Baseline2-Methylbenzophenone: -18 °C (Liquid at room temperature)
Quantified Difference>74 °C difference in melting point
ConditionsStandard atmospheric pressure.

For processes requiring solid-phase dosing, melt-in mixing, or specific thermal profiles, the solid form of 4-Methylbenzophenone offers handling and processing advantages over its liquid isomer.

Electrochemical Tuning: Higher Reduction Potential Compared to Benzophenone

The para-methyl group in 4-Methylbenzophenone acts as an electron-donating group, which makes the molecule more difficult to reduce compared to unsubstituted benzophenone. In cyclic voltammetry studies using dimethylformamide as the solvent, the first reduction potential (Epc1) of 4-Methylbenzophenone was measured at -1.78 V. This is 50 mV more negative than the -1.73 V measured for benzophenone under identical conditions.

Evidence DimensionFirst Cathodic Peak Potential (Epc1) vs Ag/AgCl
Target Compound Data-1.78 V
Comparator Or BaselineBenzophenone: -1.73 V
Quantified Difference-0.05 V (50 mV more negative)
ConditionsCyclic voltammetry in dimethylformamide (DMF) solvent at a scan rate of 0.100 V/s.

This higher reduction potential allows for finer tuning in electrochemical synthesis or photoredox systems, enabling selective reactions where a less easily reduced sensitizer is required to avoid unwanted side reactions.

Enhanced Photochemical Stability: Resistance to C-H Activation vs. Meta Isomer

In acidic aqueous solutions, the photochemical behavior of 4-Methylbenzophenone diverges significantly from its meta-substituted isomer, 3-Methylbenzophenone. While 3-Methylbenzophenone undergoes an unusual acid-catalyzed proton exchange reaction (C-H activation at the methyl group), 4-Methylbenzophenone does not exhibit this reaction pathway under the same conditions. Instead, 4-Methylbenzophenone only partakes in a photohydration reaction, indicating greater stability of its methyl group against this specific photochemical activation mechanism.

Evidence DimensionObserved Photochemical Reaction Pathway
Target Compound DataOnly photohydration observed
Comparator Or Baseline3-Methylbenzophenone: Shows competing meta-methyl C-H activation and photohydration
Quantified DifferenceQualitative difference in reaction pathway; absence of C-H activation
ConditionsPhotolysis in acidic aqueous solutions (e.g., pH 0).

For applications requiring high photochemical stability in acidic aqueous environments, 4-Methylbenzophenone provides a more predictable and robust performance by avoiding the degradation or side-reactions associated with methyl group activation seen in its meta-isomer.

UV Curing Formulations Requiring Solid-Phase Photoinitiators

The defined melting point and solid form of 4-Methylbenzophenone make it the appropriate choice for UV curing systems where the photoinitiator must be introduced as a solid powder or requires a specific melt-in temperature for homogenous dispersion. This contrasts with its liquid isomer, 2-methylbenzophenone, which would require different handling and mixing equipment.

Selective Photoredox or Electrochemical Syntheses

In electrochemical applications where precise control over reduction potentials is necessary, 4-Methylbenzophenone can be selected over unsubstituted benzophenone. Its 50 mV more negative reduction potential provides an additional tuning parameter, allowing it to act as a photosensitizer in systems where a substrate is desired to be reduced in preference to the sensitizer itself.

Photosensitization in Acidic Aqueous Media

For photochemical reactions conducted in acidic aqueous environments, 4-Methylbenzophenone offers superior stability compared to its 3-methyl isomer. Its resistance to the side reaction of methyl group C-H activation ensures a cleaner reaction profile, making it a more reliable photosensitizer for applications like wastewater treatment or synthesis in acidic water.

Physical Description

OtherSolid

XLogP3

3.8

Melting Point

59.5 °C

UNII

B2F68X17BM

GHS Hazard Statements

Aggregated GHS information provided by 2614 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2153 of 2614 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 461 of 2614 companies with hazard statement code(s):;
H302 (95.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-84-9

Wikipedia

4-methylbenzophenone

General Manufacturing Information

Paint and coating manufacturing
Methanone, (4-methylphenyl)phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

Variations in repeated serum concentrations of UV filters, phthalates, phenols and parabens during pregnancy

Maria Assens, Hanne Frederiksen, Jørgen Holm Petersen, Torben Larsen, Niels E Skakkebæk, Anders Juul, Anna-Maria Andersson, Katharina M Main
PMID: 30557811   DOI: 10.1016/j.envint.2018.11.047

Abstract

Biobank serum samples from longitudinal mother-child cohorts have been used to estimate prenatal exposures to endocrine disrupting chemicals (EDCs). However, the knowledge about variations in serum concentrations of non-persistent chemicals during pregnancy is limited.
To describe the within- and between-person variations in serum concentrations of non-persistent chemicals and changes over trimesters, including phthalate metabolites, parabens, phenols, and UV filters.
Longitudinal study with repeated blood samples from 128 healthy pregnant women during pregnancy.
Population based study at a University Hospital in Copenhagen 1999-2001.
503 repetitive prenatal serum samples from 128 pregnant women taken at approximately gestational week 12, 20, 30 and 40 were analyzed for 7 UV filters, 32 metabolites of 15 phthalate diesters, 8 phenols and 7 parabens by LC-MS/MS.
Ten of 32 phthalate metabolites from six out of 15 phthalate diesters, two of seven parabens, two of eight phenols and three of seven UV filters were measurable in more than half of the serum samples. Of these chemicals, mono‑ethyl phthalate (MEP), mono‑iso‑nonyl phthalate (MiNP), mono‑iso‑decyl phthalate (MiDP), 4‑methylbenzophenone (4‑MBP), 4‑hydroxybenzoephenone (4‑HBP) and n‑propyl paraben (nPrP) had intra-class correlation coefficients (ICC) above 0.4 in both adjusted and unadjusted analyses (0.427-0.795), indicating low within-person variation. The serum concentration of UV filters 4‑MBP and 4‑HBP significantly increased throughout pregnancy, also after adjusting for seasonal variation (4‑HBP: effect estimates 0.142-0.437, p < 0.001. 4‑MBP: effect estimates 0.156-0.458, p < 0.002.).
MEP, MiNP, MiDP, 4‑MBP, 4‑HBP and nPrP were measurable in >50% of serum samples and showed low within-person variation. Thus, it is possible with acceptable accuracy to evaluate maternal exposure during pregnancy for these non-persistent chemicals using one or more biobank serum samples. The here presented adjusted ICC values can in addition be applied as adjustment of residual variation in future studies that evaluate outcomes related to prenatal exposures.


Elucidation of the Dexter-Type Energy Transfer in DNA by Thymine-Thymine Dimer Formation Using Photosensitizers as Artificial Nucleosides

Linda Antusch, Nadine Gaß, Hans-Achim Wagenknecht
PMID: 28026075   DOI: 10.1002/anie.201610065

Abstract

C-nucleosides of 4-methylbenzophenone, 4-methoxybenzophenone, and 2'-methoxyacetophenone were synthetically incorporated as internal photosensitizers into DNA double strands. This structurally new approach makes it possible to study the distance dependence of thymidine dimer formation because the site of photoinduced triplet energy transfer injection is clearly defined. The counterstrands to these modified strands lacked the phosphodiester bond between the two adjacent thymidines that are supposed to react with each other. Their dimerization could be evidenced by gel electrophoresis because the covalent connection by cyclobutane formation between the two thymidines changes the mobility. A shallow exponential distance dependence for the formation of thymidine dimers over up to 10 A-T base pairs was observed that agrees with a Dexter-type triplet-triplet energy transfer mechanism. Concomitantly, a significant amount of photoinduced DNA crosslinking was observed.


Recycled paperboard with a barrier layer for food contact: set-off during stacking or reeling. Analytical method and preliminary results

Celine Munoz, Angela Eicher, Maurus Biedermann, Koni Grob
PMID: 29210614   DOI: 10.1080/19440049.2017.1411618

Abstract

The use of recycled paperboard for packaging dry foods is in the interest of sustainability of resources, but in most applications, the food must be protected against contamination, such as by a functional barrier on the internal surface of the paperboard box. After application, the paperboard is usually stacked or reeled before making boxes. During this period, the food-contact surface of the barrier layer is in contact with the outer side of the paperboard, which may result in set-off and subsequent contamination of food. A method is described for the determination of this path of migration, based on the taped format also used for the measurement of the barrier efficiency. Recycled paperboard containing the three surrogate substances n-heptadecane, 4-methyl benzophenone and dipropyl phthalate was taped to the food-contact side of the barrier layer. Pressure onto the test packs did not seem to be a relevant parameter. After periods of interest, a piece of the paperboard with the barrier layer was extracted and analysed for the surrogate substances. Another piece may be brought into contact with silicone paper to simulate the transfer to food. After 2 weeks at 60°C (simulating about 1 year at 25°C), set-off and the transfer to the silicone paper exceeded 1% for all barrier materials tested, but after 6 weeks at 40°C (around half a year at 25°C), set-off remained below 1% for all barrier layers except a multilayer with polyethylene on the food-contact surface. The preliminary conclusion is that set-off should be taken seriously, but may be kept low enough to provide sufficient protection of the packed food.


Migration Studies of Two Common Components of UV-curing Inks into Food Simulants

Miguel A Lago, Raquel Sendón, Juana Bustos, María T Nieto, Perfecto Paseiro Losada, Ana Rodríguez-Bernaldo de Quirós
PMID: 31591310   DOI: 10.3390/molecules24193607

Abstract

The Rapid Alert System for Food and Feed (RASFF) has reported many cases of different UV curing inks components in foodstuffs during the last few years. These contaminants reach foodstuffs mainly by set-off, their principal migration mechanism from the package. Under this premise, this work has tried to characterize the process of migration of two common UV ink components: a photoinitiator (4-Methylbenzophenone) and a coinitiator (Ethyl-4-(dimethylamino) benzoate), from the most common plastic material used in food packaging low-density polyethylene (LDPE) into six different food simulants. The migration kinetics tests were performed at four different common storage temperatures, obtaining the key migration parameters for both molecules: the coefficients of diffusion and partition. The migration process was highly dependent on the storage conditions, the photoinitiator properties and the pH of the foodstuff.


Determination of photoinitiator 4-methylbenzophenone in milk by cloud point extraction

Shengli Ding, Yanqiu Cao, Aijun Gong, Yujiao Wang
PMID: 27569853   DOI: 10.1002/jssc.201600462

Abstract

An efficient and easy sample pretreatment methodology was proposed for the detection of photoinitiator 4-methylbenzophenone from milk before high-performance liquid chromatography. Appropriate conditions for demulsification were studied. The parameters affecting cloud point extraction, such as concentration of Tween-20, electrolyte salt, equilibration temperature, and time, have been investigated. When the spiked level was 200-1000 μg/kg, the average addition standard recovery was 99.14-105.98% with the optimum cloud point extraction conditions (concentration of Tween-20, 138 g/L; mass of anhydrous sodium sulfate, 0.75 g; equilibration temperature, 65°C; equilibration time, 30 min). To decrease the detection limits, further work about the organic solvent, shaking time, and ultrasonic parameters was carried. When the spiked level was 10-100 μg/kg, the average addition standard recovery was 70.40-106.91% with the optimum cloud point extraction and enrichment conditions (optimum cloud point extraction conditions; volume of cyclohexane, 30 mL; shaking time, 20 min; time of ultrasonic, 20 min; temperature of ultrasonic bath, 45°C).


Survey on the occurrence of photo-initiators and amine synergists in cartonboard packaging on the German market and their migration into the packaged foodstuffs

T Jung, T J Simat, W Altkofer, D Fügel
PMID: 24107105   DOI: 10.1080/19440049.2013.837586

Abstract

In a surveillance study from 2008 to 2011, in total 310 food products, predominately packed in cartonboard, were collected from the German market. First, the packaging materials were analysed for their content of six photo-initiators and five amine synergists by high-performance liquid chromatography with diode array detection (HPLC-DAD). If high amounts of these substances were detected, subsequently the foodstuffs were analysed by means of HPLC-MS or tandem MS, respectively. Benzophenone (BP) was detected in 49% of the packaging materials and was thus the most often determined compound, followed by 4-methylbenzophenone (MBP, 8%), 1-hydroxy-cyclohexylphenylketone (HCHPK, 7%) and methyl-o-benzoylbenzoate (MOBB, 5%). In total, 99 foodstuffs were analysed and in 20 cases one or more photo-initiators and/or amine synergists were detected in quantities above the legally acceptable limits in food. This resulted in several notifications in the European Rapid Alert System for Food and Feed (RASFF); the best known is MBP in breakfast cereals. Contamination of the foodstuff by the photo-initiators and/or amine synergists also occurred when it was in indirect contact with the printed packaging material and no adequate barrier material was used to prevent migration. The data also clearly demonstrate that polyethylene films are not suitable to inhibit migration. Storage of samples until the best before date showed that HCHPK, BP and MBP migrate very easily via the gas phase. In contrast, 4-phenylbenzophenone and 4,4'-bis(diethylamino)benzophenone migrated only very slowly or, respectively, not in quantifiable amounts into the foodstuffs. Differences in transfer rates for HCHPK, BP and MBP from several packagings into food and Tenax(®), respectively, lead to the assumption that both the food matrix as well as the extent of cross-linking of the printing ink during curing may have an influence on the level of migration.


[Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent]

Pengyan Liu, Enjie Huang, Yanjie Chen
PMID: 23593879   DOI: 10.3724/sp.j.1123.2012.09001

Abstract

The quantity of photoinitiators (PIs) migrated into hydrosoluble foods from packaging materials is usually very small. It is hardly detectable by using the current methods. For this reason, the article describes a new effective method for detecting the migration of PIs. In this method, the migration experiment was done in aqueous food simulation. After the PIs in printing inks used in food contact materials were extracted from the solution via solid-phase microextraction (SPME) using 65 microm polydimethylsiloxane/divinylbenzene (PDMS-DVB)-coated fiber, their migration amounts were determined by gas chromatography-mass spectrometry (GC-MS) in the selected ion monitoring mode (SIM). The PIs determined by SPME/GC-MS were benzophenone (BP), 1-hydroxycyclohexyl-phenylketone (CPK), ethyl-4-dimethyl-aminobenzoate (EDMAB), 4-methylbenzophenone (4-MBP), 2, 2-dimethoxy-2-phenylacetophenone (2,2-DMPA), methyl 2-benzoylbenzoate (OMBB) and 2-ethylhexyl-4-dimethyl-aminobenzoate (EHDAB). The limits of detection (S/N = 3) were between 0.0012 and 0.0069 microg/L. The linearity ranged from 0.03 to 1.0 microg/L (r2 > 0.9909). The recoveries were in the range from 70.8% to 112.0% (n = 3) with the relative standard deviations no more than 14.0%. Twenty samples were tested by using this developed method. The analytical results showed that BP was detected in all samples, and the migration amounts of BP were from 0.002 to 0.074 microg/dm2; 4-MBP was detected in ten samples, and the migration amounts of 4-MBP were from 0.006 to 0.019 microg/dm2; CPK was detected in three samples, and its amounts were 0.005, 0.005, 0.007 microg/dm2; 2,2-DMPA was detected as 0.009 microg/dm2 in one sample. The determination of real samples showed this method is feasible. The method is sensitive, simple and free from organic solvents. It could make reference to migrating determination of PIs in printing inks on food packaging surface.


4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay

Lilianne Abramsson-Zetterberg, Kettil Svensson
PMID: 21238557   DOI: 10.1016/j.toxlet.2011.01.005

Abstract

Many materials in contact with food, including printing inks, the lack of deeper knowledge about possible toxic effects is a problem. Furthermore, some of these substances are not only produced for packaging of foods, they are produced for a variety of purposes and are not meant to come into direct contact with foodstuffs. Two examples on such chemicals in printing inks are benzophenone and 4-methylbenzophenone. Recently, authorities reported that high levels of the photoinitiator 4-methylbenzophenone had been detected in cereal products. Based on this information we have studied 4-methylbenzophenone and the chemically similar benzophenone using the micronucleus assay in vivo and in vitro. To increase the sensitivity we have used the in vivo flow cytomer-based micronucleus assay in mouse. Although doses up to lethality were used and an average of hundred thousand young erythrocytes, polychromatic erythrocytes, analysed from each animal, no genotoxic effect occurred. The 4-methylbenzophenone was also analysed in the in vitro micronucleus assay, using human lymphocytes. The result does not show any dose-related effect. These results show that the occurrence of 4-methylbenzophenone that so far has been detected in foodstuff does not increase the cancer risk through chromosome breaks or mal-distribution of chromosomes.


[Determination of photoinitiators in printing inks used in food contact materials]

Wei Han, Yanjun Yu, Ningtao Li, Libing Wang
PMID: 21847975   DOI: 10.3724/sp.j.1123.2011.00417

Abstract

A new analytical method based on gas chromatography-mass spectrometry (GC-MS) techniques was developed for the determination of five photoinitiators (PIs), benzophenone (BP), 4-methylbenzophenone (MBP), ethyl-4-dimethylaminobenzoate (EDAB), 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) and 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), in the printing inks used in food contact materials. The test solutions were extracted from selected food contact materials using Soxhlet extractor with ethyl acetate as the extraction solvent. By adding 50 and 200 microg/L of a standard mixture of photoinitiators into the extracts of the blank packaging materials, the recoveries obtained were in the range of 66.7%-89.4%. The repeatability of the method was assessed by determining the contents of the photoinitiators in five types of food contact materials, and the results were lower than 10%. The instrumental detection limits (IDLs) and method quantification limits (MQLs) were in the range of 2.9-6.0 microg/L and 0.0017-0.0036 mg/dm2, respectively. The method was applied in the analysis of about twenty real samples (yogurt carton, milk carton, fruit juice carton and plastic bags samples). The most significant pollutants were BP and MBP. The concentrations of Irgacure 184, EDAB and EHDAB found in three individual samples were 0.84 mg/dm2, 0.2 mg/dm2 and 1.2 mg/dm2, respectively. The work proposed a new method to analyze the migration level of initiators from the inks.


[Determination of ten photoinitiators in fruit juices and tea beverages by solid-phase micro-extraction coupled with gas chromatography/mass spectrometry]

Pengyan Liu, Yanjie Chen, Chunxia Zhao, Lei Tian
PMID: 24669718   DOI: 10.3724/sp.j.1123.2013.07019

Abstract

A method for the determination of ten photoinitiators (PIs), benzophenone, ethyl 4-dimethylaminobenzoate, 1-hydroxycyclohexyl-phenylketone, 4-methylbenzophenone, 2-ethylhexyl-4-dimethylaminobenzoate, 4-chlorobenzophenone, 2-chlorothioxanthone, 2-isopropylthio-xanthone, 2,2-dimethoxy-2-phenylacetophenone, methyl 2-benzoylbenzoate, in 13 kinds of fruit juice and 3 kinds of tea beverage has been established, using solid-phase micro-extraction (SPME) combined with chromatography/mass spectrometry (GC/MS). At first, the major factors of SPME, extraction time and temperature, were studied through orthogonal experiment. Then the optimal operation conditions were obtained via the refinement of various factors. After the sample was extracted by SPME, it was desorbed for target analytes in sampling inlet for 3 min, and separated on an HP-5MS column, then detected by MS in selected ion monitoring mode, and quantified through calibration curve. The working curves were obtained using sample matrix in order to eliminate the matrix interference. The linear range was from 0.3 microg/L to 60 microg/L and the detection limit range was from 3 ng/L to 16 ng/L. The samples were determined five times with four different spiked levels individually and the relative standard deviations of all the samples were less than 14.5%. This determination method was applied in 16 kinds of packed beverages with different brands and different species. Benzophenone had been detected from all the samples. 4-Methylbenzophenone, 2-ethylhexyl-4-dimethylaminobenzoate, 2-isopropylthioxanthone, 1-hydroxycyclohexyl-phenylketone and 2-chlorothioxanthone had been detected from a portion of samples. Simultaneous determination was achieved for the ten PIs. These results provide a reference to determine the PIs migrated from packing materials in beverage. This method is simple, high sensitive and non-polluting.


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